Mdm2-IN-1 -

Mdm2-IN-1

Catalog Number: EVT-8236032
CAS Number:
Molecular Formula: C23H21Cl2FN2O3
Molecular Weight: 463.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mdm2-IN-1 was developed as part of ongoing research aimed at targeting the Mdm2-p53 interaction to restore p53 function in tumors where Mdm2 is overexpressed. It belongs to a class of compounds known as small molecule inhibitors and is classified under anticancer agents due to its potential therapeutic applications in oncology .

Synthesis Analysis

Methods

The synthesis of Mdm2-IN-1 typically involves multi-step organic synthesis techniques, which may include:

  • Formation of key intermediates: This may involve reactions such as alkylation or acylation to create the foundational structure.
  • Functional group modifications: Specific functional groups are introduced or modified through reactions like oxidation or reduction.
  • Purification: The final product is purified using techniques such as chromatography.

Technical Details

While specific synthetic routes for Mdm2-IN-1 are proprietary and may not be publicly disclosed, general synthetic strategies for similar compounds often utilize:

  • Reagents: Common reagents may include bases (e.g., sodium hydride), acids (e.g., trifluoroacetic acid), and catalysts (e.g., palladium on carbon).
  • Conditions: Reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and purity.
Molecular Structure Analysis

Structure

Mdm2-IN-1 has a defined molecular structure characterized by specific functional groups that enable it to interact with the Mdm2 protein. The exact structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data

The molecular weight of Mdm2-IN-1 and its specific structural features (e.g., stereochemistry) can be determined through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. These analyses confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Mdm2-IN-1 primarily functions by binding to the Mdm2 protein, inhibiting its interaction with p53. This mechanism involves:

  • Competitive inhibition: The compound competes with p53 for binding to Mdm2.
  • Conformational changes: Binding may induce conformational changes in Mdm2 that prevent it from ubiquitinating p53.

Technical Details

The kinetics of these interactions can be studied using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinities and reaction rates.

Mechanism of Action

Process

The mechanism by which Mdm2-IN-1 exerts its effects involves several steps:

  1. Binding: The compound binds to the N-terminal domain of Mdm2.
  2. Inhibition of Ubiquitination: This binding inhibits the E3 ubiquitin ligase activity of Mdm2, preventing it from tagging p53 for degradation.
  3. Stabilization of p53: As a result, p53 accumulates in the nucleus, leading to increased transcription of genes involved in cell cycle arrest and apoptosis.

Data

Studies have shown that treatment with Mdm2 inhibitors like Mdm2-IN-1 leads to restored p53 activity in cancer cell lines, resulting in reduced cell proliferation and increased apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

Mdm2-IN-1 typically exhibits properties such as:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

The compound's chemical properties include:

  • pKa values: Indicative of its ionization state at physiological pH.
  • LogP values: Reflecting its lipophilicity, which influences membrane permeability.

Relevant data regarding these properties can be obtained through standard laboratory assays.

Applications

Mdm2-IN-1 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As an inhibitor of the Mdm2-p53 interaction, it is being explored as a treatment option for cancers characterized by high levels of Mdm2 expression.
  • Drug Development: It serves as a lead compound for developing more potent analogs that could enhance efficacy against tumors with aberrant p53 signaling pathways.
  • Research Tool: Useful in studies aimed at understanding the regulatory mechanisms involving p53 and its role in cancer biology .
Introduction to the MDM2-p53 Axis in Oncogenesis

MDM2 as a Critical Negative Regulator of p53 in Cancer Biology

MDM2 exerts its oncogenic potential primarily through the ubiquitin-dependent degradation of p53 and the direct inhibition of p53's transcriptional activity. This regulation operates via a tightly controlled auto-regulatory feedback loop. Under physiological conditions, p53 transactivates the MDM2 gene promoter, increasing MDM2 expression. The synthesized MDM2 protein then binds to the N-terminal transactivation domain (TAD) of p53, effectively blocking its interaction with the transcriptional machinery. Furthermore, acting as an E3 ubiquitin ligase, MDM2 catalyzes the polyubiquitination of p53, marking it for proteasomal degradation. This loop maintains low basal levels of both proteins under non-stress conditions [1] [3] [8].

MDM2 dysregulation, particularly overexpression or gene amplification, is a frequent event across diverse human malignancies. This aberration disrupts the delicate balance of the p53-MDM2 axis, leading to the constitutive suppression of wild-type p53 (WTp53) tumor-suppressor activity even in the absence of TP53 gene mutations. MDM2 amplification is detected in numerous cancers, including sarcomas, osteosarcomas, breast carcinomas, leukemias, glioblastomas, and lung cancers [1] [4] [7]. Critically, MDM2 overexpression correlates strongly with advanced tumor stage, high-grade histology, increased metastasis, treatment resistance, and poor patient prognosis [4] [6] [7]. Beyond its canonical role in p53 degradation, MDM2 exhibits p53-independent oncogenic activities. It promotes cell cycle progression by targeting the retinoblastoma protein (Rb) and p21 for degradation, facilitates epithelial-mesenchymal transition (EMT) and metastasis, influences steroid receptor signaling (e.g., estrogen receptor alpha (ERα)), and contributes to metabolic reprogramming and immune evasion within the tumor microenvironment [4] [6] [7].

Table 1: Prevalence and Impact of MDM2 Dysregulation in Selected Human Cancers

Cancer TypeMDM2 Alteration FrequencyPrimary Mechanism(s)Clinical Correlations
Soft Tissue Sarcoma~20-30%Gene AmplificationHigher grade, advanced stage, poor prognosis [1] [4]
Osteosarcoma~10-20%Gene Amplification/OverexpressionTreatment resistance, metastasis [1]
Breast Cancer~5-15%Amplification/Overexpression/Splice VariantsERα positivity, axillary lymph node involvement, necrosis, advanced stage, therapy resistance [4] [6]
Acute Myeloid Leukemia (AML)>50% (Overexpression)Overexpression (Transcriptional)Adverse karyotypes, potential target for WTp53 therapy [6]
Glioblastoma~10-15%Amplification/OverexpressionTemozolomide resistance [7]

Structural and Functional Dynamics of the MDM2-p53 Interaction

The molecular interaction between MDM2 and p53 is characterized by a well-defined structural interface. The MDM2 protein is a modular protein comprising several conserved domains essential for its function. The N-terminal domain (residues ~25-109) contains a deep, predominantly hydrophobic pocket responsible for binding the transactivation domain (TAD) of p53. The central region harbors an acidic domain, a zinc finger motif, and critical sequences for nuclear localization (NLS) and nuclear export (NES), facilitating nucleo-cytoplasmic shuttling crucial for p53 degradation. The C-terminal RING domain (residues ~430-480) confers the E3 ubiquitin ligase activity essential for ubiquitinating both p53 and itself (auto-ubiquitination) [1] [3] [6].

The p53 TAD (residues 15-29) forms an amphipathic α-helix upon binding to MDM2. Three key hydrophobic residues on one face of this helix – Phenylalanine 19 (F19), Tryptophan 23 (W23), and Leucine 26 (L26) – insert into three corresponding sub-pockets within the hydrophobic binding groove of MDM2's N-terminal domain. This interaction is further stabilized by hydrogen bonds. The high complementarity of this interface makes it a prime target for therapeutic inhibition [6] [8] [10]. Structural studies, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography (e.g., PDB ID: 2RUH), have provided high-resolution insights into this complex. Research on high-affinity peptides like the MDM2 Inhibitory Peptide (MIP, sequence: PRFWEYWLRLME) revealed that extending the α-helical interaction and engaging residues surrounding the core F/W/L pockets (e.g., Trp4, Tyr6, Met11 in MIP) significantly enhances binding affinity by increasing the buried surface area [10]. This structural knowledge underpins the rational design of MDM2-p53 interaction inhibitors, including small molecules like Mdm2-IN-1, which mimic the crucial F19/W23/L26 triad to competitively occupy the p53-binding pocket on MDM2.

Table 2: Key Functional Domains of the MDM2 Protein

DomainLocation (Residues)Primary FunctionsRegulatory Significance
N-terminal p53-Binding Domain~25-109Binds p53 TAD (F19/W23/L26), inhibits p53 transactivation; Target site for small molecule inhibitors (e.g., Nutlins, Mdm2-IN-1)Mutations or blocking disrupts p53 regulation; Critical for oncogenic activity [1] [3] [8]
Central Acidic Domain~230-300Site of phosphorylation regulating MDM2 activity/stability; Contains NLS/NES; Binds ribosomal proteins (e.g., RPL5, RPL11)Phosphorylation regulates MDM2-p53 interaction, localization, and degradation; Ribosomal protein binding inhibits MDM2 E3 ligase activity under ribosomal stress [1] [3]
Zinc Finger Domain~300-430Function not fully elucidated; Potential role in protein-protein/nucleic acid interactionsMay contribute to p53-independent functions [1] [8]
C-terminal RING Domain~430-480E3 Ubiquitin Ligase Activity (Ubiquitinates p53, itself, others); Mediates dimerization with MDMX; Binds E2 enzymesEssential for p53 degradation and MDM2 auto-regulation; Dimerization with MDMX enhances E3 ligase activity [1] [3] [6]

Rationale for Targeting MDM2 in Wild-Type p53 Cancers

The high frequency of MDM2 overexpression/amplification in tumors retaining wild-type p53 (WTp53) provides a compelling therapeutic rationale. In these cancers, p53's tumor-suppressive function remains genetically intact but is functionally inactivated due to excessive MDM2-mediated degradation and transcriptional blockade. Restoring p53 activity by disrupting the MDM2-p53 interaction offers a promising strategy to selectively trigger apoptosis or senescence in cancer cells [3] [6] [7]. This approach holds significant advantages over directly targeting mutant p53, which is notoriously challenging.

Pharmacological inhibition of the MDM2-p53 interaction aims to stabilize p53 protein and reactivate the p53 pathway in cancer cells. Small molecule inhibitors designed to occupy the p53-binding pocket on MDM2 prevent MDM2 from binding and degrading p53. This leads to rapid accumulation of p53 in the nucleus, transactivation of p53 target genes (e.g., p21 for cell cycle arrest, PUMA and BAX for apoptosis), and ultimately, suppression of tumor growth [6] [7] [9]. Compounds like Mdm2-IN-1 belong to this class of targeted therapeutics. Their efficacy is intrinsically linked to the WTp53 status of the tumor, offering a potential biomarker for patient selection. Furthermore, MDM2 inhibitors can potentially overcome resistance to conventional chemotherapy and radiotherapy in tumors where MDM2 overexpression is the primary mechanism of p53 inactivation and treatment failure [7].

Research also highlights the potential of natural products as sources of MDM2 inhibitors. Compounds with diverse chemical scaffolds, including flavonoids, steroids, sesquiterpenes, and alkaloids, have demonstrated the ability to inhibit MDM2-p53 binding or downregulate MDM2 expression in preclinical models [2]. Computational studies suggest even complex alkaloids like geissolosimine can bind the MDM2 p53-binding pocket with high affinity [9]. While synthetic inhibitors like nutlins (cis-imidazoline analogs) are more advanced clinically, natural compounds provide valuable chemical starting points for drug development.

Emerging evidence also links MDM2 overexpression to resistance in cancer immunotherapy, particularly immune checkpoint blockade (ICB). MDM2 can contribute to tumor immune evasion by modulating the tumor microenvironment and is implicated in hyperprogression observed in some patients undergoing ICB. Combining MDM2 inhibitors with immunotherapy represents a novel strategy under investigation to enhance anti-tumor immune responses [5] [7].

Table 3: Therapeutic Strategies Targeting the MDM2-p53 Axis in WTp53 Cancers

StrategyMechanism of ActionRepresentative Agents/ApproachesDevelopment Stage/Considerations
Small Molecule MDM2-p53 InhibitorsCompetitively block p53-binding pocket on MDM2Nutlin-3 (RG7112), Idasanutlin (RG7388), AMG 232, Mdm2-IN-1Clinical trials (Ph I-III) for AML, solid tumors; Requires WTp53 status [6] [7] [9]
MDM2 Degraders (PROTACs)Induce targeted ubiquitination and degradation of MDM2Proteolysis Targeting Chimeras (PROTACs) linking MDM2 binder to E3 ligase recruiterPreclinical / Early clinical; Potential for overcoming MDM2 overexpression [6]
Natural Product InhibitorsInhibit interaction or downregulate MDM2 expressionChalcones, Silibinin, Spiro-oxindoles, Geissolosimine (predicted)Preclinical; Source of novel chemotypes [2] [9]
Combination with ImmunotherapyRestore p53, modulate tumor microenvironment, prevent hyperprogressionMDM2 inhibitor + Anti-PD-1/PD-L1 antibodiesPreclinical / Early clinical; Potential synergy [5] [7]
Combination with Chemo/RadiotherapyAbrogate MDM2-mediated resistanceMDM2 inhibitor + Cisplatin/Doxorubicin/Gemcitabine/RadiationClinical trials; Aim to sensitize resistant tumors [7]

Properties

Product Name

Mdm2-IN-1

Molecular Formula

C23H21Cl2FN2O3

Molecular Weight

463.3 g/mol

InChI

InChI=1S/C23H21Cl2FN2O3/c24-12-7-8-14-16(11-12)27-21(31)23(14)17(13-5-4-6-15(25)18(13)26)19(20(29)30)28-22(23)9-2-1-3-10-22/h4-8,11,17,19,28H,1-3,9-10H2,(H,27,31)(H,29,30)/t17-,19+,23+/m0/s1

InChI Key

GQQZEPFAYBPYQU-GEQKSPFYSA-N

SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O

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